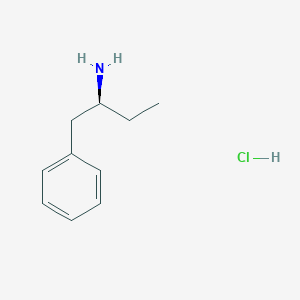

(S)-1-Benzylpropylamine hydrochloride

概要

説明

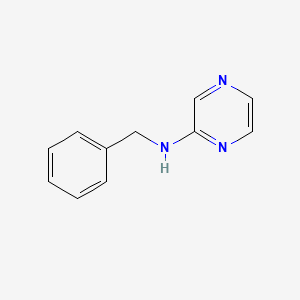

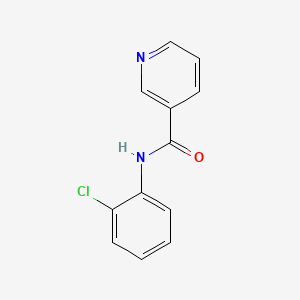

“(S)-1-Benzylpropylamine hydrochloride” likely refers to a salt formed from the reaction of an organic base, specifically (S)-1-Benzylpropylamine, with hydrochloric acid . The “S” in the name indicates the stereochemistry of the benzylpropylamine component, meaning it has a specific three-dimensional arrangement of atoms.

Molecular Structure Analysis

The molecular structure analysis would require specific tools like single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

The chemical reactions involving “(S)-1-Benzylpropylamine hydrochloride” would depend on the specific conditions and reactants present. As a hydrochloride, it could participate in reactions where the chloride ion acts as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Benzylpropylamine hydrochloride” would depend on its specific molecular structure .科学的研究の応用

DNA Extraction Methods

(S)-1-Benzylpropylamine HCl: has been employed in the development and evaluation of DNA extraction methods. High-quality genomic DNA is essential for large-scale genotyping analysis and long-term DNA storage. Researchers have compared eleven different DNA extraction procedures, including phenol-chloroform, silica-based, and magnetic beads-based methods. Among these, modified silica-based commercial kits and an in-house developed magnetic beads protocol yielded satisfactory results . These samples were used for large-scale applications and further evaluation of the DNA extraction methods of choice.

Adsorption of Hydrochloric Acid (HCl)

Experimental studies have explored the adsorption of HCl at elevated temperatures using various materials. While the specific application of (S)-1-Benzylpropylamine HCl in this context requires further investigation, understanding its adsorption behavior could have implications for gas separation, environmental remediation, and industrial processes .

Plant Genomic DNA Extraction

Inexpensive CTAB-based methods with modifications have been developed for extracting high-quality genomic DNA from different plant seeds and crops. These samples are often rich in proteins, polysaccharides, and polyphenols(S)-1-Benzylpropylamine HCl could potentially play a role in enhancing DNA extraction efficiency from plant tissues .

Functionalized Silica Nanoparticles

Silica-based nanoparticles have attracted attention due to their diverse applications. While not directly studied with (S)-1-Benzylpropylamine HCl , functionalized silica nanoparticles have been used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment. Further research could explore the potential of this compound in nanoparticle functionalization .

Microarray Technology

Microarrays have revolutionized scientific research by enabling high-throughput analysis of biological systems. Although not explicitly mentioned for (S)-1-Benzylpropylamine HCl , microarrays have been successfully applied in various fields, including cell biology, cancer genetics, infectious diseases, and population genetics. Investigating its compatibility with microarray platforms could be valuable .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQCQVKUHGGAP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678562 | |

| Record name | (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87923-46-4 | |

| Record name | (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-](/img/structure/B3060720.png)

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)